

In-Depth Technical Guide: REM127 and its Impact on Synaptic Function

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Compound of Interest		
Compound Name:	REM127	
Cat. No.:	B15617910	Get Quote

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Executive Summary

REM127 (also known as REM-0046127) is a novel small-molecule septin modulator belonging to the ReS19-T class of compounds. It has emerged as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease (AD) by targeting the underlying mechanisms of synaptic dysfunction. Pathological tau, a hallmark of AD, disrupts the integrity of septin filaments, leading to aberrant activation of store-operated calcium channels (SOCCs) and subsequent calcium dyshomeostasis, which is a key driver of neurotoxicity and synapse loss. REM127 acts as a "molecular glue," binding to septin monomers, with a high affinity for SEPT6, to promote and restore the proper assembly of septin filaments. This stabilization of the septin cytoskeleton prevents excessive calcium influx, thereby rescuing neurons from calcium-induced toxicity, restoring synaptic plasticity, and preserving dendritic spine structure. Preclinical studies in mouse models of AD have demonstrated that REM127 effectively restores long-term potentiation (LTP), normalizes brain network activity, and improves cognitive function. The compound is currently in Phase IIa clinical trials.

Core Mechanism of Action: Restoring Calcium Homeostasis via Septin Modulation

The central mechanism of **REM127** revolves around the modulation of the septin cytoskeleton to correct pathological calcium signaling in neurons.

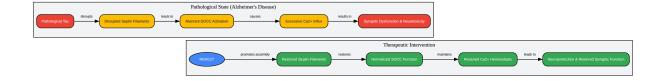


In a healthy neuron, septin filaments, which are part of the cytoskeleton, play a crucial role in regulating the activity of store-operated calcium channels (SOCCs) at the plasma membrane. These channels, composed of STIM1 and ORAI1 proteins, are activated when calcium levels in the endoplasmic reticulum (ER) are depleted, allowing for a controlled influx of extracellular calcium.

In the context of Alzheimer's disease, hyperphosphorylated tau aggregates disrupt the organization of septin filaments. This disorganization leads to the dysregulation and spurious activation of SOCCs, resulting in a sustained and excessive influx of calcium into the cytoplasm. This chronic calcium overload is highly toxic to neurons, triggering a cascade of detrimental events including impaired synaptic transmission, loss of dendritic spines, and ultimately, neuronal death.[1]

REM127 intervenes in this pathological process by binding to a pocket at the interface of septin monomers, particularly showing a high affinity for SEPT6.[1][2] This binding enhances the ability of septins to polymerize and form stable filaments. By restoring the integrity of the septin filament network, **REM127** effectively re-establishes the proper regulation of SOCCs, preventing their aberrant activation and blocking the excessive influx of calcium.[1][2] A key feature of **REM127**'s action is its specificity for the pathological state; it does not affect physiological calcium signaling in healthy neurons.[1][2]

Signaling Pathway of REM127





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Caption: Signaling pathway illustrating **REM127**'s mechanism of action.

Quantitative Data on Synaptic Function Restoration

REM127 has demonstrated significant efficacy in restoring key aspects of synaptic function in preclinical models of Alzheimer's disease. The following tables summarize the quantitative findings from these studies.

Table 1: Effect of REM127 on Long-Term Potentiation

(LTP) in AD Mouse Models

Animal Model	Treatment Group	LTP Measurement (fEPSP slope as % of baseline)	Outcome	Reference
TauP301S Mice	Vehicle	Deficient LTP	Impaired synaptic plasticity	Princen et al., 2024
REM127 (oral admin.)	LTP fully restored	Rescue of synaptic plasticity	Princen et al., 2024	
APP-London Mice	Vehicle	Deficient LTP	Impaired synaptic plasticity	Princen et al., 2024
REM127 (7-day oral admin.)	LTP fully restored	Rescue of synaptic plasticity	Princen et al., 2024	

Table 2: Effect of REM127 on Dendritic Spine Density



Cell/Animal Model	Condition	Treatment	Dendritic Spine Density	Outcome	Reference
Rat Hippocampal Neurons	Aβ-derived diffusible ligands (ADDL) induced toxicity	Vehicle	Significantly reduced	Synaptic loss	Princen et al., 2024
ADDL- induced toxicity	REM127	Restored to control levels	Rescue of dendritic spines	Princen et al., 2024	

Table 3: Effect of REM127 on Neuronal Excitability

Cell Model	Measurement	Outcome	Reference
tauP301L-expressing neurons	Mean burst rate	Markedly increased (hyperexcitability)	Princen et al., 2024
Mean burst rate with REM127	Progressively and fully rescued to normal levels	Normalization of network activity	

Detailed Experimental Protocols

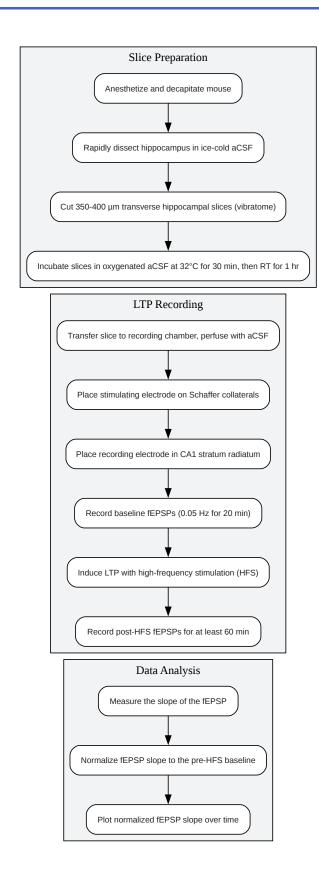
The following are detailed methodologies for the key experiments cited in the evaluation of **REM127**'s impact on synaptic function.

Ex Vivo Electrophysiology: Long-Term Potentiation (LTP) Measurement

This protocol is designed to assess synaptic plasticity in the CA1 region of the hippocampus in brain slices from transgenic mouse models of Alzheimer's disease.

Experimental Workflow for LTP Recording





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Caption: Workflow for ex vivo hippocampal long-term potentiation recording.



Detailed Steps:

- Animals: Transgenic mice expressing human tauP301S or APP-London mutation and agematched wild-type controls are used.
- Slice Preparation:
 - Mice are anesthetized with isoflurane and decapitated.
 - The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose.
 - $\circ~$ The hippocampus is dissected, and 350-400 μm thick transverse slices are prepared using a vibratome.
 - Slices are allowed to recover in oxygenated aCSF at 32°C for 30 minutes, followed by at least 1 hour at room temperature before recording.
- Electrophysiological Recording:
 - A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
 - A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
 - A stable baseline of fEPSPs is recorded for 20-30 minutes at a stimulation frequency of 0.05 Hz.
 - LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 10-second interval).
 - fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.
- Data Analysis:



- The initial slope of the fEPSP is measured.
- The average slope of the fEPSPs recorded during the last 10 minutes of the post-HFS recording period is normalized to the average slope of the baseline recordings.

Dendritic Spine Analysis

This protocol details the visualization and quantification of dendritic spines in cultured neurons or brain tissue.

Detailed Steps:

- Tissue Preparation and Staining:
 - For cultured neurons, cells grown on coverslips are fixed with 4% paraformaldehyde (PFA).
 - For brain tissue, animals are transcardially perfused with saline followed by 4% PFA. The brain is post-fixed and then sectioned.
 - Golgi-Cox Staining: Brains are immersed in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark. The tissue is then transferred to a cryoprotectant solution before being sectioned at 100-200 μm on a vibratome. The staining is developed using ammonium hydroxide, followed by dehydration and mounting.

Imaging:

- Stained neurons are imaged using a brightfield microscope with a high-magnification objective (e.g., 100x oil-immersion).
- Z-stacks of images are acquired along the length of selected dendrites (typically secondary or tertiary branches of apical or basal dendrites).

Quantification:

 Image stacks are imported into analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin or Neurolucida).



- The length of the dendritic segment is traced in 3D.
- Individual spines protruding from the traced dendrite are identified and counted.
- Spine density is calculated as the number of spines per 10 μm of dendritic length.
- Spine morphology can also be classified (e.g., thin, stubby, mushroom) based on the dimensions of the spine head and neck.

Intracellular Calcium Imaging

This protocol is for measuring changes in cytoplasmic calcium concentration ([Ca²+]cyto) in cultured neurons in response to stimuli.

Detailed Steps:

- Cell Preparation and Dye Loading:
 - Primary neurons are cultured on glass-bottom dishes.
 - Cells are loaded with a calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester).
 The loading solution is prepared in a physiological buffer (e.g., HBSS) containing Fura-2
 AM (typically 2-5 μM) and Pluronic F-127 to aid in dye solubilization.
 - Cells are incubated with the loading solution for 30-45 minutes at 37°C in the dark.
 - After loading, cells are washed and incubated in fresh buffer for at least 30 minutes to allow for the de-esterification of the dye, which traps it inside the cells.
- Imaging Setup:
 - The dish is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
 - The system alternates excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while emission is collected at ~510 nm.
- Data Acquisition and Analysis:



- A baseline fluorescence ratio (F340/F380) is recorded for a few minutes.
- The experimental treatment (e.g., addition of a stimulus or REM127) is applied, and recording continues to capture the change in the fluorescence ratio over time.
- The F340/F380 ratio is calculated for regions of interest (ROIs) drawn around individual cell bodies. This ratio is proportional to the intracellular calcium concentration.

Conclusion and Future Directions

REM127 represents a novel therapeutic strategy for Alzheimer's disease and potentially other tauopathies by targeting a fundamental pathological process: calcium dyshomeostasis. Its unique mechanism of action, which involves the restoration of septin filament integrity and the subsequent normalization of store-operated calcium entry, offers a neuroprotective effect that directly addresses the consequences of pathological tau on synaptic function. The preclinical data strongly support its ability to rescue synaptic plasticity and preserve neuronal structures essential for learning and memory.

The ongoing Phase IIa clinical trials will be crucial in determining the translational potential of **REM127**. Future research should continue to explore the long-term efficacy and safety of septin modulation, as well as its potential applicability to other neurodegenerative diseases characterized by calcium dysregulation. Furthermore, the development of biomarkers to track septin integrity and SOCC function in patients could aid in monitoring treatment response and patient stratification. The targeted approach of **REM127**, which selectively acts on pathological processes without disturbing normal neuronal function, holds significant promise for a new generation of disease-modifying therapies for neurodegenerative disorders.

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